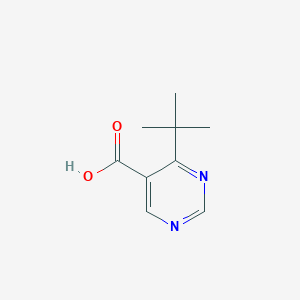![molecular formula C17H15NO5 B13503222 4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)
4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with benzyl bromide to form 4-((benzyloxy)carbonyl)benzoic acid. This intermediate is then subjected to cyclization with appropriate reagents to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((Benzyloxy)carbonyl)benzoic acid: A precursor in the synthesis of the target compound.
Benzoxazine derivatives: Compounds with similar structures but different substituents on the benzoxazine ring.
Uniqueness
4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazine ring structure, combined with the benzyloxycarbonyl and carboxylic acid groups, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H15NO5 |
|---|---|
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
4-phenylmethoxycarbonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C17H15NO5/c19-16(20)13-6-7-15-14(10-13)18(8-9-22-15)17(21)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
InChI-Schlüssel |
OZTCHEBKXPPJFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(N1C(=O)OCC3=CC=CC=C3)C=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


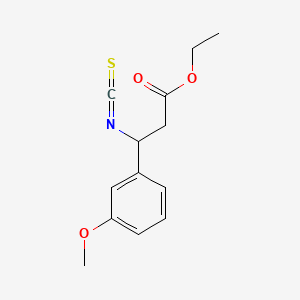
![Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate](/img/structure/B13503146.png)

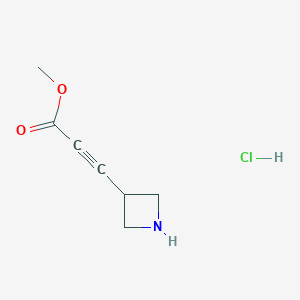

![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)
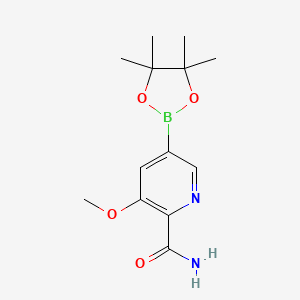
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
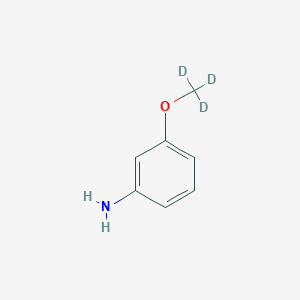
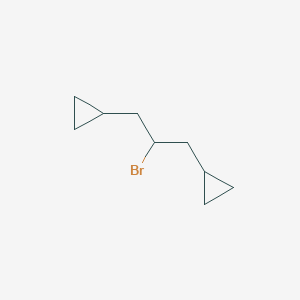
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13503194.png)
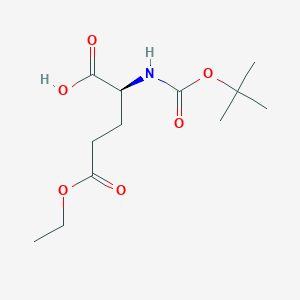
![N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine](/img/structure/B13503208.png)
